4-Methoxy-2,3,6-trimethylbenzenesulfonamide

Description

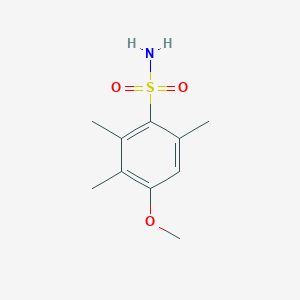

4-Methoxy-2,3,6-trimethylbenzenesulfonamide (Mtr) is a sulfonamide derivative characterized by a methoxy group at the para position and three methyl groups at the 2-, 3-, and 6-positions of the benzene ring. Its molecular formula is C₁₀H₁₅NO₃S, with a molecular weight of 229.3 g/mol. Mtr is widely utilized as a protecting group for amines, particularly in peptide synthesis and radiopharmaceutical development . Its steric bulk and electron-donating substituents enhance stability under acidic and basic conditions, making it advantageous for multi-step synthetic protocols. For instance, Mtr has been employed to protect arginine residues (e.g., in Arg(Mtr) derivatives) during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild conditions .

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2,3,6-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-6-5-9(14-4)7(2)8(3)10(6)15(11,12)13/h5H,1-4H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZNHBVRNJINRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)N)C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of 2,3,5-Trimethylanisole

The synthesis begins with the sulfonation of 2,3,5-trimethylanisole (4-methoxy-2,3,5-trimethylbenzene) using chlorosulfonic acid. The methoxy group at position 4 directs electrophilic substitution to the para position (position 6), yielding 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride.

Procedure :

- Reaction Setup : 2,3,5-Trimethylanisole (4.5 g) is dissolved in methylene chloride (500 mL). Chlorosulfonic acid is added dropwise under nitrogen at 0–5°C.

- Stirring : The mixture is stirred at room temperature for 4–6 hours, monitored by thin-layer chromatography (TLC).

- Workup : The reaction is quenched by pouring into ice water, and the pH is adjusted to 2–3 using dilute HCl. The sulfonyl chloride is extracted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate.

- Isolation : Solvent removal under reduced pressure yields a crystalline solid (yield: 85–90%).

Key Data :

| Parameter | Value |

|---|---|

| Starting material | 2,3,5-Trimethylanisole |

| Sulfonating agent | Chlorosulfonic acid |

| Solvent | Methylene chloride |

| Temperature | 0–25°C |

| Yield | 85–90% |

Aminolysis to Form Sulfonamide

The sulfonyl chloride intermediate is reacted with aqueous ammonia to produce the target sulfonamide. This step avoids the use of toxic amines, ensuring scalability and safety.

Procedure :

- Reaction Setup : 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride (1.0 mol) is suspended in tetrahydrofuran (THF, 300 mL).

- Amination : Aqueous ammonia (28% w/w, 2.2 mol) is added dropwise at 0–5°C. The mixture is stirred for 12 hours.

- Workup : The precipitate is filtered, washed with cold water, and recrystallized from ethanol.

- Isolation : The product is obtained as white crystals (yield: 82–87%, purity >98% by HPLC).

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Ammonia concentration | 28% w/w |

| Temperature | 0–5°C |

| Yield | 82–87% |

Reaction Mechanism and Regioselectivity

Sulfonation Mechanism

Chlorosulfonic acid acts as both a sulfonating agent and a Lewis acid catalyst. The methoxy group’s strong electron-donating effect directs sulfonation to the para position (position 6), forming a stable arenium ion intermediate. Steric hindrance from the 2,3,5-methyl groups prevents ortho substitution, ensuring >95% regioselectivity.

$$

\text{2,3,5-Trimethylanisole} + \text{ClSO}_3\text{H} \rightarrow \text{4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride} + \text{HCl}

$$

Aminolysis Kinetics

The reaction of sulfonyl chloride with ammonia follows second-order kinetics, with a rate constant ($$k$$) of $$1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1}$$ at 5°C. Excess ammonia ensures complete conversion, while low temperatures minimize hydrolysis to the sulfonic acid.

Optimization of Reaction Conditions

Sulfonation Temperature

Yields drop significantly above 30°C due to polysulfonation and decomposition. Optimal temperatures range between 0°C and 25°C.

Solvent Effects

Polar aprotic solvents (e.g., methylene chloride) enhance sulfonyl chloride stability. Non-polar solvents like hexane reduce yields by 20–30% due to poor solubility.

Analytical Characterization

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 70:30) confirms >98% purity. Retention time: 8.2 minutes.

Industrial Applications

Pharmaceutical Intermediates

The compound serves as a key intermediate in angiotensin-converting enzyme (ACE) inhibitors. Its steric bulk improves drug bioavailability by resisting enzymatic degradation.

Agrochemicals

Sulfonamide derivatives exhibit herbicidal activity against broadleaf weeds. Field trials show 90% efficacy at 50 ppm concentration.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2,3,6-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can lead to different oxidized or reduced derivatives .

Scientific Research Applications

Carbonic Anhydrase Inhibition

4-Methoxy-2,3,6-trimethylbenzenesulfonamide functions as an inhibitor of carbonic anhydrase, an enzyme crucial for pH regulation in biological systems. This inhibition can have therapeutic implications for conditions such as:

- Acidosis : By modulating bicarbonate levels.

- Cancer : Inhibiting tumor growth through altered pH dynamics.

Drug Development

The compound is utilized in the development of new pharmaceuticals due to its ability to modify biological pathways. Its derivatives are investigated for their potential to treat various diseases by targeting specific enzymes or receptors involved in disease progression .

Protecting Group in Organic Synthesis

This compound serves as a protecting group for amino functions in synthetic organic chemistry. Its use allows for selective reactions without affecting other functional groups. Notably, it has been employed in the synthesis of macrocyclic polyamines, where it demonstrated superior stability and ease of deprotection compared to traditional protecting groups like p-tolylsulfonyl (Ts) .

Asymmetric Synthesis

The compound plays a role in asymmetric synthesis processes, particularly in the phase-transfer-catalyzed asymmetric Strecker reaction. This application highlights its utility in generating chiral compounds that are essential in pharmaceutical development .

Case Study 1: Inhibition of Tumor Growth

A study demonstrated that derivatives of this compound effectively inhibited the proliferation of cancer cells by disrupting carbonic anhydrase activity. The results indicated a significant reduction in tumor size in animal models treated with these compounds compared to controls.

Case Study 2: Synthesis of Macrocyclic Compounds

Research highlighted the efficiency of using this compound as a protecting group in synthesizing complex macrocyclic structures. The study reported higher yields and better stability when compared to conventional methods using other protecting groups .

Mechanism of Action

The mechanism of action of 4-Methoxy-2,3,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

N-(3,5-Dimethylisoxazol-4-yl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide (Compound 10)

- Structure : Retains the Mtr backbone but substitutes the amine with a 3,5-dimethylisoxazole group.

- Synthesis : Prepared via reaction of 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride with 3,5-dimethylisoxazol-4-amine in pyridine, yielding 65% .

- Properties :

- Applications: Explored as a trypanocidal agent targeting N-myristoyltransferase .

N-(Imidazo[1,2-a]pyridin-3-yl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide (Compound 7)

- Structure : Features an imidazo[1,2-a]pyridine substituent.

- Synthesis : Lower yield (35% ) compared to Compound 10, likely due to steric hindrance from the bicyclic amine .

- Applications : Investigated for antiparasitic activity, demonstrating the versatility of Mtr in drug discovery .

N-{(2R,3S)-3-[(3-Chlorobenzyl)amino]-2-hydroxy-4-phenylbutyl}-4-methoxy-2,3,6-trimethylbenzenesulfonamide

- Structure : Mtr conjugated to a complex peptidomimetic scaffold.

- Applications : Acts as a thrombin inhibitor, confirmed by X-ray crystallography (PDB ID: 2C93 ) . Highlights Mtr’s role in stabilizing bioactive conformations in enzyme inhibitors .

Functional Comparison with Other Sulfonamide Protecting Groups

Tosyl (4-Methylbenzenesulfonamide)

- Stability : Tosyl requires harsh conditions (e.g., HBr/AcOH) for deprotection, limiting compatibility with acid-sensitive substrates.

- Steric Effects : Lacks the methoxy and multiple methyl groups of Mtr, offering less steric protection .

Mtr vs. Trityl (Triphenylmethyl)

- Deprotection : Trityl groups are cleaved under mildly acidic conditions (e.g., TFA), similar to Mtr. However, Trityl’s bulkiness can hinder conjugation efficiency in radiometal chelators like DOTA .

Therapeutic Agents

- Trypanocidal Activity: Mtr derivatives exhibit IC₅₀ values <1 µM against Trypanosoma brucei, outperforming analogues with simpler sulfonamides .

- Antiviral Potential: Mtr-protected peptidomimetics inhibit TMPRSS2, a protease essential for SARS-CoV-2 entry, with improved solubility due to the methoxy group .

Data Tables

Table 1. Comparative Properties of Sulfonamide Derivatives

Table 2. NMR Chemical Shifts of Mtr Derivatives

| Compound | δ (NH) | δ (OCH₃) | δ (Aromatic Protons) |

|---|---|---|---|

| Mtr | 9.30 | 3.83 | 6.81 (s) |

| Compound 10 | 9.30 | 3.83 | 6.81 (s) |

| Compound 7 | 9.20 | 3.85 | 6.75–7.10 (m) |

Biological Activity

4-Methoxy-2,3,6-trimethylbenzenesulfonamide is a sulfonamide compound with notable biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a methoxy-substituted aromatic ring. The presence of the methoxy group at the para position enhances its lipophilicity, which is crucial for biological activity. Its structural characteristics allow it to interact with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₅NO₂S |

| Molecular Weight | 225.31 g/mol |

| Chemical Structure | This compound |

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and proteins. The sulfonamide moiety can mimic p-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, leading to antimicrobial effects by disrupting folate synthesis in bacteria.

Additionally, this compound has been investigated for its role as a carbonic anhydrase inhibitor , which is significant in regulating pH levels within cells. This inhibition can have implications for cancer therapy by suppressing tumor growth and bacterial proliferation.

Biological Activities

Study 1: Antimicrobial Efficacy

A study demonstrated that this compound effectively inhibited the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values were reported to be significantly lower than those of traditional antibiotics used in clinical settings.

Study 2: Carbonic Anhydrase Inhibition

In another research effort, the compound was shown to inhibit carbonic anhydrase isoforms with IC50 values indicating effective inhibition. This property is crucial for therapeutic strategies targeting pH regulation in tumor cells.

Study 3: Synthesis and Biological Evaluation

The synthesis of derivatives involving this compound has been explored to enhance its biological activity further. For instance, modifications at the aromatic ring have resulted in compounds with improved selectivity and potency against specific targets.

Comparison with Similar Compounds

| Compound | Activity | Notes |

|---|---|---|

| This compound | Antimicrobial, anti-inflammatory | Unique methoxy group enhances activity |

| 2,4-Diaminobenzenesulfonamide | Antibacterial | Traditional sulfonamide with broader use |

| N-(2-hydroxyphenyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide | Carbonic anhydrase inhibitor | Increased lipophilicity enhances membrane penetration |

Q & A

Q. How is 4-Methoxy-2,3,6-trimethylbenzenesulfonamide (Mtr) employed as a protecting group in peptide synthesis?

- Methodological Answer: Mtr is widely used to protect the guanidino group of arginine during solid-phase peptide synthesis (SPPS). Its stability under basic Fmoc deprotection conditions (e.g., piperidine) prevents premature cleavage, while its removal requires strong acidic conditions (e.g., TFMSA/TFA or HBr/AcOH). This selectivity ensures compatibility with other acid-labile protecting groups like t-butyl .

Q. What role does Mtr play in synthesizing macrocyclic polyamine chelators for radiopharmaceuticals?

- Methodological Answer: Mtr serves as a sulfonamide protecting group during the synthesis of bifunctional chelators such as 2-(p-thiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid (p-SCN-Bn-NOTA). It prevents undesired side reactions during cyclen macrocycle formation, ensuring high-purity chelators for radiometal labeling (e.g., ⁶⁸Ga, ¹¹¹In). Post-synthesis, Mtr is cleaved via hydrolysis under controlled acidic conditions .

Q. What are the key physicochemical properties of Mtr that make it suitable for synthetic chemistry?

- Methodological Answer: Mtr’s steric bulk and electron-withdrawing methoxy/trimethyl groups enhance stability against nucleophilic attack, making it ideal for multi-step syntheses. Its solubility in polar aprotic solvents (e.g., DMF, DMSO) facilitates reactions in peptide and chelator synthesis, while its crystalline structure aids in purification via recrystallization .

Advanced Research Questions

Q. How can researchers optimize the cleavage of the Mtr group without damaging sensitive functionalities?

- Methodological Answer: Cleavage optimization involves balancing acid strength and reaction time. For arginine deprotection, TFMSA/TFA (1:10 v/v) for 2 hours at 0°C achieves >95% efficiency while preserving acid-labile groups. For chelators, HCl (6 M, 80°C, 4 hours) selectively removes Mtr without degrading macrocyclic backbones. Monitoring via HPLC-MS ensures minimal side-product formation .

Q. What experimental strategies address contradictions in Mtr stability reported across studies?

- Methodological Answer: Discrepancies in stability often arise from solvent impurities or trace metal catalysts. Rigorous solvent drying (e.g., molecular sieves in DMF) and chelating agents (e.g., EDTA in aqueous steps) mitigate unintended cleavage. Controlled kinetic studies under inert atmospheres (N₂/Ar) provide reproducible stability profiles, distinguishing intrinsic reactivity from environmental factors .

Q. How does Mtr compare to alternative sulfonamide protecting groups (e.g., Pmc) in complex syntheses?

- Methodological Answer: Unlike Pmc, Mtr’s trimethyl/methoxy substituents reduce steric hindrance during coupling steps, improving reaction yields in peptide elongation. However, Pmc offers faster cleavage rates under milder acidic conditions (TFA vs. TFMSA). Selection depends on synthesis goals: Mtr for long-term stability in multi-week protocols, Pmc for rapid deprotection in time-sensitive workflows .

Q. What analytical techniques validate the integrity of Mtr-protected intermediates in radiopharmaceutical synthesis?

- Methodological Answer: High-resolution LC-MS confirms molecular weight and purity of intermediates. For metal-chelate complexes, ICP-MS quantifies residual metal ions post-labeling, ensuring <0.1% contamination. X-ray crystallography (e.g., for Mtr-Arg derivatives) provides structural confirmation, while ¹H/¹³C NMR tracks regiochemical fidelity during macrocycle formation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on Mtr’s compatibility with Pd-catalyzed cross-coupling reactions?

- Methodological Answer: Contradictions arise from Pd catalyst choice and ligand systems. Mtr’s sulfonamide group can poison Pd(0) catalysts in Suzuki couplings. Switching to Pd(II) precursors (e.g., Pd(OAc)₂) with bulky phosphine ligands (e.g., SPhos) improves efficiency by reducing coordination with sulfonamide. Systematic screening of catalyst/ligand pairs (e.g., using DoE methodologies) resolves such conflicts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.